molecular formula C12H10O2 B149869 4-methyl-6-phenyl-2H-pyranone CAS No. 4467-30-5

4-methyl-6-phenyl-2H-pyranone

Cat. No.: B149869
CAS No.: 4467-30-5
M. Wt: 186.21 g/mol
InChI Key: AFUWPRQLOLYFDT-UHFFFAOYSA-N
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Description

4-methyl-6-phenyl-2H-pyranone is an organic compound belonging to the pyranone family It is characterized by a pyran ring fused with a ketone group, and it has a methyl group at the 4-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is favored due to its efficiency in forming the pyranone ring structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCR) that combine substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions . These conditions can include nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis, which offer high efficiency, atom economy, and environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-methyl-6-phenyl-2H-pyranone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the ketone group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkyl groups. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated or alkylated derivatives.

Scientific Research Applications

4-methyl-6-phenyl-2H-pyranone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-methyl-6-phenyl-2H-pyranone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methyl-6-phenylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUWPRQLOLYFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480939
Record name 2H-Pyran-2-one, 4-methyl-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4467-30-5
Record name 2H-Pyran-2-one, 4-methyl-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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